1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)-
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Overview
Description
1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)- is a complex organic compound belonging to the class of benzopyrans. This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with various functional groups such as chloro, hydroxy, methyl, and trifluoromethyl groups.
Preparation Methods
The synthesis of 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)- involves multiple steps. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to introduce the desired functional groups. . Industrial production methods often involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
When compared to other similar compounds, 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)- stands out due to its unique combination of functional groups. Similar compounds include:
- 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid
- 4-hydroxy-2-quinolones
- Indole derivatives These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.
Properties
CAS No. |
142689-04-1 |
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Molecular Formula |
C12H10ClF3O5 |
Molecular Weight |
326.65 g/mol |
IUPAC Name |
5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)-3,4-dihydro-1H-isochromene-7-carboxylic acid |
InChI |
InChI=1S/C12H10ClF3O5/c1-3-7(12(14,15)16)5-4(2-21-3)9(17)6(11(19)20)10(18)8(5)13/h3,7,17-18H,2H2,1H3,(H,19,20) |
InChI Key |
QUPKMBKINJJUIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(CO1)C(=C(C(=C2Cl)O)C(=O)O)O)C(F)(F)F |
Origin of Product |
United States |
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